molecular formula C22H19Cl2FO5 B14957112 ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14957112
M. Wt: 453.3 g/mol
InChI Key: ZNTTUOTZJQQYLA-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C22H19Cl2FO5. This compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, including chloro, fluoro, and benzyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor to form the chromen-2-one ring system.

    Introduction of the chloro and fluoro substituents: This can be achieved through halogenation reactions using reagents such as chlorine and fluorine sources.

    Attachment of the benzyl group: This step involves the use of benzyl halides in the presence of a base to form the benzyl ether linkage.

    Esterification: The final step involves the esterification of the propanoic acid moiety with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations .

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

    Ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: This compound has a similar structure but with a different position of the fluoro substituent.

    Ethyl 3-{6-chloro-7-[(2-chloro-4-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: This compound has a methyl group instead of a fluoro group on the benzyl ring.

    Ethyl 3-{6-chloro-7-[(2-chloro-6-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: This compound has a methyl group instead of a fluoro group on the benzyl ring at a different position.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromen-2-one family, characterized by a complex structure featuring multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

  • Molecular Formula : C22H19Cl3O5
  • Molecular Weight : Approximately 469.74 g/mol
  • LogP Value : 7.11 (indicating significant lipophilicity)

The structure includes chloro, benzyl, and ester moieties, which contribute to its chemical reactivity and biological activity. The presence of chlorine substituents and the unique dichlorobenzyl ether group may enhance its lipophilicity and biological effectiveness compared to similar compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with a notable ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-function relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine is crucial for its antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it possesses cytotoxic effects against several cancer cell lines, including those derived from breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, revealing that it inhibited bacterial growth at concentrations lower than those required for standard antibiotics.
    • Table 1 : Antimicrobial Activity of this compound
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12 µg/mL
    Escherichia coli15 µg/mL
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.
    • Table 2 : Cytotoxic Effects on Cancer Cell Lines
    Cell LineIC50 (µM)
    MCF-710
    HT2915
    A43120

Properties

Molecular Formula

C22H19Cl2FO5

Molecular Weight

453.3 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H19Cl2FO5/c1-3-28-21(26)8-7-13-12(2)14-9-17(24)20(10-19(14)30-22(13)27)29-11-15-16(23)5-4-6-18(15)25/h4-6,9-10H,3,7-8,11H2,1-2H3

InChI Key

ZNTTUOTZJQQYLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC=C3Cl)F)Cl)C

Origin of Product

United States

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